2-Iodo-5-methylaniline
Overview
Description
2-Iodo-5-methylaniline is an organic compound with the chemical formula C7H8IN. It is characterized by the presence of iodine and methyl functional groups attached to an aniline ring. This compound is known for its applications in various chemical processes, particularly in organic synthesis, where it serves as a versatile reagent .
Scientific Research Applications
2-Iodo-5-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
2-Iodo-5-methylaniline is classified as having acute toxicity (Category 3, Oral), serious eye damage (Category 1), and is hazardous to the aquatic environment, long-term (Chronic - Category Chronic 2) . It is toxic if swallowed and causes serious eye damage . It is also toxic to aquatic life with long-lasting effects .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-Iodo-5-methylaniline are currently unknown . Aniline and its derivatives can participate in various biochemical reactions, but without specific information on the targets and mode of action of this compound, it’s difficult to predict which pathways might be affected.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-5-methylaniline can be synthesized through several methods. One common approach involves the iodination of 5-methylaniline. This process typically uses iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction proceeds as follows: [ \text{C}_7\text{H}_9\text{N} + \text{I}_2 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{C}_7\text{H}_8\text{IN} + \text{NaCl} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic systems to facilitate the iodination process, ensuring higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines.
Comparison with Similar Compounds
2-Iodoaniline: Similar structure but lacks the methyl group.
5-Methylaniline: Similar structure but lacks the iodine atom.
2-Iodo-4-methylaniline: Similar structure with the iodine and methyl groups in different positions.
Uniqueness: 2-Iodo-5-methylaniline is unique due to the specific positioning of the iodine and methyl groups on the aniline ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable reagent in organic synthesis and various scientific applications .
Properties
IUPAC Name |
2-iodo-5-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPBTNCFONSVIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371511 | |
Record name | 2-Iodo-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13194-69-9 | |
Record name | 2-Iodo-5-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13194-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-5-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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